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Quantitative Binding Affinity of Guaijaverin

The table below summarizes the binding affinity of guaijaverin and reference compounds against various

protein targets, as reported in computational docking studies. Binding affinity is typically expressed as global

binding energy (kcal/mol), where a more negative value indicates stronger binding [1] [2].

Protein Target Pathway/Disease
Guaijaverin Binding
Affinity (kcal/mol)

Reference Compound
(Binding Affinity)

SARS-CoV-2 MPP
[2]

COVID-19 -10.3 Withaferin (-9.7), Avicularin
(-9.5)

SARS-CoV-2 Nsp9
[2]

COVID-19 -9.3 Asiatic Acid (-9.4),
Withaferin (-9.1)

SARS-CoV-2 RBD
[2]

COVID-19 -9.8 Asiatic Acid (-10.2),
Avicularin (-9.5)

Norovirus VP1 [1] Viral Gastroenteritis -10.8 Avicularin (-10.8), Asiatic
Acid (-10.3)
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Protein Target Pathway/Disease
Guaijaverin Binding
Affinity (kcal/mol)

Reference Compound
(Binding Affinity)

Norovirus VP2 [1] Viral Gastroenteritis -10.3 Avicularin (-10.9), Asiatic

Acid (-10.5)

Norovirus P48 [1] Viral Gastroenteritis -10.2 Avicularin (-10.3), Asiatic

Acid (-10.3)

Norovirus P22 [1] Viral Gastroenteritis -10.3 Avicularin (-10.5), Asiatic

Acid (-10.0)

Aldose Reductase
[3]

Diabetes

Complications

Not Fully Quantified Naringenin (Strongest

Binder)

Thyroid Receptor
(TRβ1) [4]

Hypothyroidism Not Fully Quantified Levothyroxine

(Pharmaceutical Control)

Experimental Protocols & Methodologies

The binding data for guaijaverin is primarily derived from computational molecular docking studies,

which predict how a small molecule (ligand) interacts with a protein target (receptor). Key experimental

workflows are consistent across studies [1] [2]:
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Key Steps & Common Tools

Start: Study Objective

1. Protein & Ligand
Preparation

2. Molecular Docking
Simulation

a. Retrieve 3D structures
from PDB/UniProt

3. Binding Affinity
Scoring

c. Perform docking
(PatchDock, AutoDock)

4. Visualization &
Analysis

e. Calculate global
binding energy (kcal/mol)End: Data Interpretation f. Identify binding site

residues (PyMOL)
b. Optimize ligand structure

(Open Babel, PubChem)
d. Refine results

(FireDock)

Click to download full resolution via product page

For the Human Serum Albumin (HSA) binding study [5], a different methodology was used:

Technique: Fluorescence Spectroscopy and computational modeling.
Principle: The intrinsic fluorescence of Tryptophan-214 in HSA is quenched when guaijaverin binds

nearby.
Procedure: HSA was dissolved in a phosphate buffer, and its fluorescence emission was measured

upon successive additions of guaijaverin. The resulting quenching data was analyzed using the
Stern-Volmer equation to determine the binding constant and mechanism, which was identified as a

static quenching process, indicating the formation of a ground-state complex [5].
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Therapeutic Implications of Binding

The binding of guaijaverin to these specific protein targets suggests several potential mechanisms of action:

Antiviral Mechanisms

Antidiabetic & Metabolic Mechanisms

Binding & Pharmacokinetics

Guaijaverin

Inhibit Viral
Enzyme Activity

Binds to SARS-CoV-2
MPP, RBD [2]

Block Viral
Replication

Binds to Norovirus
VP1, P48 [1]

Inhibit Aldose
Reductase

Interacts with
Aldose Reductase [3]

Modulate Thyroid
Hormone Function

Binds to Thyroid
Receptor TRβ1 [4]

Bind to Human
Serum Albumin (HSA)

Binds to Site I
of HSA [5]

Prevent Viral
Entry/Assembly

Potential Effect

Reduce Diabetic
Complications

Influence Drug
Transport & Half-life

Click to download full resolution via product page

Interpretation Guide for Professionals

When evaluating this data for drug development, please consider:
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Computational vs. Experimental Data: The high-affinity docking scores are predictive. Promising

in-silico results require validation through in vitro assays (e.g., ELISA, enzymatic inhibition tests)
and in vivo studies.

Therapeutic Potential: Strong binding to viral proteins (SARS-CoV-2, Norovirus) highlights
guaijaverin's promise as an antiviral lead. Its interaction with aldose reductase and thyroid receptors

also warrants further investigation for metabolic disorders [3] [2] [4].
Pharmacokinetics: The confirmed binding to HSA Site I suggests guaijaverin may have a favorable

serum half-life, but it also indicates potential for drug-drug interactions with other Site I-binding
compounds [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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